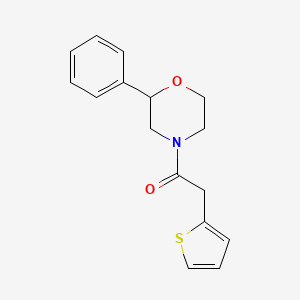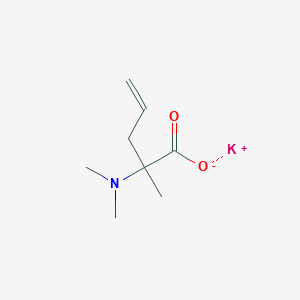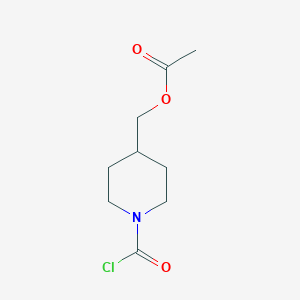
1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone
説明
1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone, commonly known as PMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMT is a white crystalline powder that belongs to the class of morpholine derivatives.
作用機序
The mechanism of action of PMT is not well understood. However, it is believed that PMT interacts with specific biomolecules in the body, leading to changes in their structure and function. PMT has been found to bind specifically to proteins, nucleic acids, and lipids, indicating its potential as a molecular probe for studying these biomolecules.
Biochemical and Physiological Effects:
PMT has been shown to exhibit a range of biochemical and physiological effects in various studies. PMT has been found to inhibit the activity of certain enzymes, indicating its potential as an enzyme inhibitor. PMT has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent. In addition, PMT has been found to modulate the activity of certain ion channels in the body, indicating its potential as a modulator of ion channel activity.
実験室実験の利点と制限
PMT has several advantages for lab experiments. PMT is a stable compound that can be easily synthesized in large quantities. PMT has excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. However, PMT also has some limitations for lab experiments. PMT is a relatively new compound, and its potential applications and limitations are still being explored. PMT is also a toxic compound and should be handled with care in the laboratory.
将来の方向性
There are several future directions for PMT research. One of the potential applications of PMT is in the development of fluorescent probes for biological imaging. PMT can also be used as a building block in the synthesis of novel organic materials with improved properties. Further studies are needed to understand the mechanism of action of PMT and its potential applications in various fields such as medicinal chemistry and material science. In addition, future studies should focus on the optimization of the synthesis method of PMT to improve its yield and purity.
Conclusion:
In conclusion, PMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMT has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. PMT has also been found to exhibit excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. Further studies are needed to understand the mechanism of action of PMT and its potential applications in various fields.
科学的研究の応用
PMT has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. PMT has been found to exhibit excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. PMT has also been investigated for its potential use as a building block in the synthesis of novel organic materials with improved properties.
特性
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(11-14-7-4-10-20-14)17-8-9-19-15(12-17)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOTXHVJQZELCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)



![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)
